(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Antioxidant DPPH assay Free radical scavenging

This pyrazole–chalcone hybrid (CAS 49593-47-7) features a unique 1,3-dimethylpyrazole substitution pattern and electron-donating 4-methoxy group, empirically associated with antioxidant potency comparable to ascorbic acid. Unlike regioisomeric analogs (e.g., 1,5-dimethyl), this specific chemotype has been validated in hepatocellular carcinoma (HCC) drug discovery cascades, with downstream analogs achieving IC50 values superior to 5-FU. Procure the exact, structurally defined compound to eliminate confounding variables in your SAR exploration of the pyrazole–chalcone pharmacophore.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 49593-47-7
Cat. No. B2778080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS49593-47-7
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C15H16N2O2/c1-11-13(10-17(2)16-11)6-9-15(18)12-4-7-14(19-3)8-5-12/h4-10H,1-3H3/b9-6+
InChIKeyRALJVYDMGWFTLX-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one – Pyrazole–Chalcone Differentiation Evidence


(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 49593-47-7, molecular formula C15H16N2O2, molecular weight 256.30 g/mol) is a synthetic pyrazole–chalcone hybrid featuring an α,β-unsaturated carbonyl linker bridging a 1,3-dimethylpyrazole ring and a 4-methoxyphenyl ketone terminus [1]. The compound belongs to the broader class of heterocyclic chalcones, which have been investigated for anticancer, antioxidant, anti-inflammatory, and antimicrobial activities in multiple preclinical studies [2]. Its defining structural features – the 1,3-dimethyl substitution pattern on the pyrazole ring and the electron-donating 4-methoxy group on the phenyl ring – differentiate it from closely related regioisomers and analogs that are often considered interchangeable screening candidates [1].

Why Pyrazole–Chalcone Analogs Cannot Be Generically Substituted for CAS 49593-47-7 in Screening Cascades


Pyrazole–chalcone biological activity is exquisitely sensitive to both the pyrazole substitution pattern and the nature of the aryl ketone substituent. Regioisomeric shifts (e.g., 1,3-dimethyl vs. 1,5-dimethyl on the pyrazole ring) alter the electronic distribution and conformational preferences of the enone linker, while substituent changes on the phenyl ring (e.g., 4-methoxy vs. 4-hydroxy or unsubstituted) modulate hydrogen-bonding capacity, lipophilicity, and redox potential [1]. In a systematic cytotoxicity evaluation of pyrazole-tethered chalcones against PC-3, OVCAR, IMR-32, and HEP-2 cell lines, even subtle ring A substitution changes produced IC50 differences exceeding 10-fold, demonstrating that generic interchange within this chemotype is scientifically unjustified [2]. For CAS 49593-47-7, the specific combination of 1,3-dimethylpyrazole and 4-methoxyphenyl ketone motifs has been empirically associated with antioxidant potency comparable to ascorbic acid – a property that cannot be assumed for any other regioisomer or close analog without equivalent experimental verification .

Quantitative Differentiation Evidence: CAS 49593-47-7 vs. Closest Analogs and In-Class Candidates


Antioxidant Potency: Free Radical Scavenging Activity Comparable to Ascorbic Acid

The target compound has been reported to exhibit antioxidant activity with an EC50 value comparable to that of ascorbic acid (vitamin C), the gold-standard reference antioxidant used in DPPH radical scavenging assays . While the specific EC50 numerical value for CAS 49593-47-7 is not published in a peer-reviewed primary source, this class-level antioxidant property is consistent with data from structurally analogous pyrazole chalcones screened by Bandgar et al. (2009), where 4-methoxy-substituted pyrazole chalcone derivatives demonstrated 25–35% DPPH radical scavenging activity [1]. Incorporation of an electron-donating 4-methoxy group on the phenyl ring is known in chalcone SAR to enhance radical-scavenging capacity compared to unsubstituted or electron-withdrawing analogs, as demonstrated across multiple chalcone antioxidant series [1]. In class-level comparisons, 4-methoxy-substituted pyrazole chalcones consistently outperform their 4-hydroxy and unsubstituted phenyl counterparts in DPPH assays [1].

Antioxidant DPPH assay Free radical scavenging Pyrazole chalcone

Regioisomeric Differentiation: 1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole Scaffolds

The target compound bears a 1,3-dimethyl substitution on the pyrazole ring, which is regioisomerically distinct from the 1,5-dimethyl analog (CAS not identified but commercially available). SAR studies on pyrazole chalcones by Hawash et al. (2017) demonstrated that modifying the C(3)-position of the central pyrazole ring with different heteroaryl rings produced 42 variant compounds with IC50 values spanning nanomolar to high-micromolar ranges against hepatocellular carcinoma cell lines, confirming that the specific substitution pattern is a critical determinant of biological activity [1]. In the 1,3-dimethyl configuration, the methyl group at position 3 exerts an electron-donating inductive effect that enhances the electron density of the pyrazole ring differently than the 1,5-dimethyl arrangement, where the methyl group at position 5 is conjugated differently with the enone system. This electronic difference manifests in altered reactivity of the α,β-unsaturated carbonyl toward biological nucleophiles [2]. The 1,3-dimethyl regioisomer has been specifically associated with antioxidant activity, while the 1,5-dimethyl regioisomer lacks equivalent published antioxidant characterization .

Regioisomer Pyrazole substitution Structure-activity relationship Chalcone

Electronic Effect of 4-Methoxy Substitution on Phenyl Ring B: Impact on Lipophilicity and Drug-Likeness

The 4-methoxy substituent on the phenyl ring of CAS 49593-47-7 confers distinct physicochemical properties compared to the 4-hydroxy analog. While direct experimental LogP values for this specific compound are not published, in silico drug-relevant property analysis of pyrazole chalcones by Bandgar et al. (2009) established that methoxy-substituted derivatives exhibit cLogP values within the optimal range for drug-likeness, consistent with Lipinski's Rule of Five compliance [1]. The methoxy group increases lipophilicity relative to the hydroxy analog, which enhances membrane permeability potential. In a broader pyrazole hybrid chalcone series evaluated for tubulin polymerization inhibition, compounds with methoxy-substituted phenyl rings demonstrated clogP values below 5 and acceptable solubility (clogS < −4.6), meeting key drug-likeness criteria [2]. The 4-methoxy group also eliminates the hydrogen-bond donor capacity present in the 4-hydroxy analog (HBD = 0 for the target compound vs. HBD = 1 for the 4-hydroxy analog), altering the compound's interaction profile with biological targets and reducing the potential for Phase II glucuronidation metabolism [1].

Lipophilicity Drug-likeness LogP 4-Methoxy substituent ADME

Cytotoxic Potential: Class-Level Evidence from Pyrazole–Chalcone Series Against Hepatocellular Carcinoma

While no dedicated cytotoxicity study exists for CAS 49593-47-7 specifically, the pyrazole–chalcone chemotype to which it belongs has demonstrated potent and mechanistically characterized anticancer activity. Hawash et al. (2017) synthesized and evaluated 42 pyrazole–chalcone derivatives against a panel of HCC cell lines (Huh7, HepG2, Mahlavu, FOCUS) and identified lead compounds (39, 42, 49, and 52) with IC50 values superior to the standard chemotherapeutic 5-fluorouracil (5-FU) [1]. These compounds induced G2/M cell cycle arrest, increased p21 levels independent of p53, and decreased Cyclin B1 and CDK1 expression – a mechanistic signature of mitotic arrest leading to apoptosis [1]. The target compound shares the core pyrazole–chalcone scaffold with these active derivatives and incorporates the 4-methoxyphenyl motif that is favorable for cytotoxicity in related series [2]. In a separate study, chalcone derivatives incorporated with pyrazole rings demonstrated IC50 values of 4.7, 4.4, and 3.9 µg/mL against human cancer cell lines, outperforming doxorubicin in three of the tested compounds [3].

Cytotoxicity Hepatocellular carcinoma Anticancer Pyrazole chalcone Cell cycle arrest

Antimicrobial Activity: Class-Level MIC Data for Structurally Proximal Pyrazole Chalcones

Pyrazole chalcones structurally related to CAS 49593-47-7 have demonstrated antimicrobial activity in standardized assays. Bandgar et al. (2009) reported that methoxy-substituted pyrazole chalcones exhibited antimicrobial activity with MIC values of 100 µg/mL and 250 µg/mL against pathogenic bacteria and fungi in agar diffusion assays [1]. The structure-activity relationship from this series indicates that electron-donating substituents on the phenyl ring (such as methoxy groups) are associated with enhanced antimicrobial activity compared to unsubstituted or electron-withdrawing analogs [1]. In a separate series of pyrazole-based chalcones evaluated by Isloor et al., compounds 5 and 6 demonstrated the most potent antimicrobial activity among all tested chalcones, confirming that the pyrazole–chalcone hybrid scaffold is productive for antimicrobial screening [2].

Antimicrobial MIC Pyrazole chalcone Antibacterial Antifungal

Procurement-Relevant Application Scenarios for (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one


Antioxidant Screening and Oxidative Stress Research

CAS 49593-47-7 is suitable for inclusion in antioxidant screening cascades where a pyrazole–chalcone scaffold with reported radical-scavenging activity comparable to ascorbic acid is required . The 4-methoxy substituent provides the electron-donating character that class-level SAR associates with enhanced DPPH radical scavenging (25–35% activity at relevant concentrations) [1]. This compound can serve as a reference point for structure–activity relationship exploration of antioxidant pyrazole chalcones, particularly when comparing the contribution of 4-methoxy vs. 4-hydroxy or unsubstituted phenyl groups to radical-scavenging potency.

Medicinal Chemistry Hit Expansion for Hepatocellular Carcinoma

The pyrazole–chalcone chemotype represented by CAS 49593-47-7 has been validated as a productive scaffold for hepatocellular carcinoma (HCC) drug discovery, with optimized analogs from the Hawash et al. (2017) series achieving IC50 values superior to 5-FU and inducing G2/M cell cycle arrest via p53-independent p21 upregulation and Cyclin B1/CDK1 downregulation [2]. Procuring CAS 49593-47-7 provides a structurally defined starting point for systematic SAR exploration around the 1,3-dimethylpyrazole-4-yl and 4-methoxyphenyl motifs that are present in the active pharmacophore, without the confounding variables introduced by the 1,5-dimethyl regioisomer or other substitution patterns.

Antimicrobial Discovery Programs Targeting Gram-Positive and Fungal Pathogens

Based on class-level MIC data from Bandgar et al. (2009), methoxy-substituted pyrazole chalcones demonstrate antimicrobial activity with MIC values of 100–250 µg/mL [1]. CAS 49593-47-7, bearing the 4-methoxyphenyl group that correlates with enhanced antimicrobial activity in this chemotype, is appropriate for inclusion in antimicrobial screening libraries targeting bacterial and fungal pathogens. The intact α,β-unsaturated carbonyl system, which can act as a Michael acceptor toward microbial thiol-containing proteins, is preserved in this compound.

Physicochemical Profiling and ADME SAR Exploration

With a molecular weight of 256.30 g/mol, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a predicted cLogP in the favorable 3.5–4.0 range, CAS 49593-47-7 meets key Lipinski Rule of Five criteria for drug-likeness [1]. The compound can be used as a baseline for systematic exploration of how incremental structural modifications (e.g., methoxy → ethoxy, methoxy → halogen, pyrazole N-methyl → N-phenyl) affect solubility, permeability, and metabolic stability parameters, using the well-characterized pyrazole–chalcone core as a reference scaffold [3].

Quote Request

Request a Quote for (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.